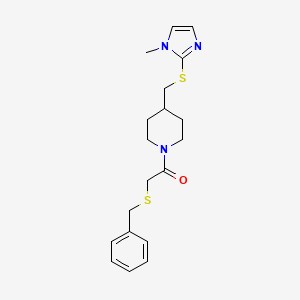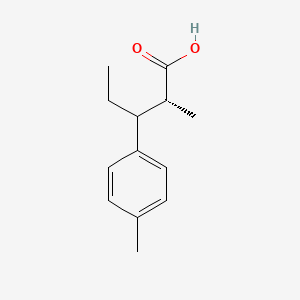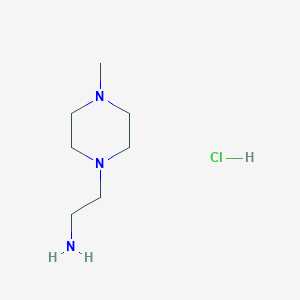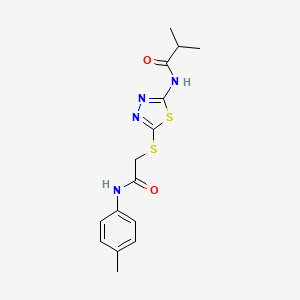
N-(2-carbamoyl-1-cyclopropylethyl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-carbamoyl-1-cyclopropylethyl)but-2-ynamide is a unique compound belonging to the class of ynamides. Ynamides are characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. This structure imparts both nucleophilic and electrophilic properties to the compound, making it highly reactive and versatile in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoyl-1-cyclopropylethyl)but-2-ynamide typically involves the conversion of N-alkyl ensulfonamides to ynamides. This process can be achieved through various methods, including the use of ynamide coupling reagents. These reagents enable efficient ester bond formation and macrolactonization while preserving the chirality of the compound . The reaction conditions often involve mild and functional group-tolerant environments, making the synthesis process highly efficient .
Industrial Production Methods
For industrial production, scalable one-step synthetic methods from inexpensive starting materials have been developed. These methods ensure the availability of ynamide coupling reagents at a reasonable cost and convenience. Additionally, water-removable ynamide coupling reagents have been developed to facilitate column-free purification of the target product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-carbamoyl-1-cyclopropylethyl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, acids, and bases. The reaction conditions can vary, but they often involve mild temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include multi-substituted enamides, which are valuable intermediates in organic synthesis. These products are often obtained with high chemo-, regio-, and stereoselectivity .
Applications De Recherche Scientifique
N-(2-carbamoyl-1-cyclopropylethyl)but-2-ynamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(2-carbamoyl-1-cyclopropylethyl)but-2-ynamide involves its ability to form highly reactive intermediates, such as keteniminium ions, upon protonation. These intermediates can initiate cationic cascade reactions, leading to the formation of complex polycyclic frameworks. The compound’s reactivity is influenced by its unique structure, which allows it to participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2-carbamoyl-1-cyclopropylethyl)but-2-ynamide include other ynamides and N-propargyl amides. These compounds share similar structural features and reactivity patterns .
Uniqueness
What sets this compound apart is its specific combination of a cyclopropyl group and a carbamoyl group attached to the ethyl chain. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various scientific and industrial applications .
Propriétés
IUPAC Name |
N-(3-amino-1-cyclopropyl-3-oxopropyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-10(14)12-8(6-9(11)13)7-4-5-7/h7-8H,4-6H2,1H3,(H2,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLYCJNXCCBMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC(=O)N)C1CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(6-chloro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2447568.png)

![2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2447570.png)




![N-Methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-indazole-3-carboxamide](/img/structure/B2447580.png)





